

J-104129: A Comprehensive Technical Review of its Mechanism of Action

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Compound of Interest

Compound Name: J-104129

Cat. No.: B608162

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This document provides an in-depth examination of the pharmacological properties of **J-104129**, a potent and selective antagonist of the muscarinic M3 receptor. The following sections detail its mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Mechanism of Action

J-104129 functions as a competitive antagonist at the muscarinic M3 acetylcholine receptor.^[1] Its chemical designation is (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide.^[1] By binding to the M3 receptor, **J-104129** prevents the endogenous ligand, acetylcholine (ACh), from activating the receptor. This inhibition blocks the downstream signaling cascade typically initiated by M3 receptor activation, leading to a relaxation of smooth muscle, particularly in the airways.^[1]

Receptor Binding and Selectivity Profile

J-104129 exhibits a high degree of selectivity for the muscarinic M3 receptor over the M2 subtype, which is a critical characteristic for minimizing cardiac side effects associated with non-selective muscarinic antagonists.^[1] The compound also shows selectivity over the M1 receptor.

Table 1: Receptor Binding Affinity of **J-104129**

Receptor Subtype	Ki (nM)	Selectivity (M2/M3)
Human Muscarinic M1	19	-
Human Muscarinic M2	490	120-fold
Human Muscarinic M3	4.2	-

Data sourced from references[1].

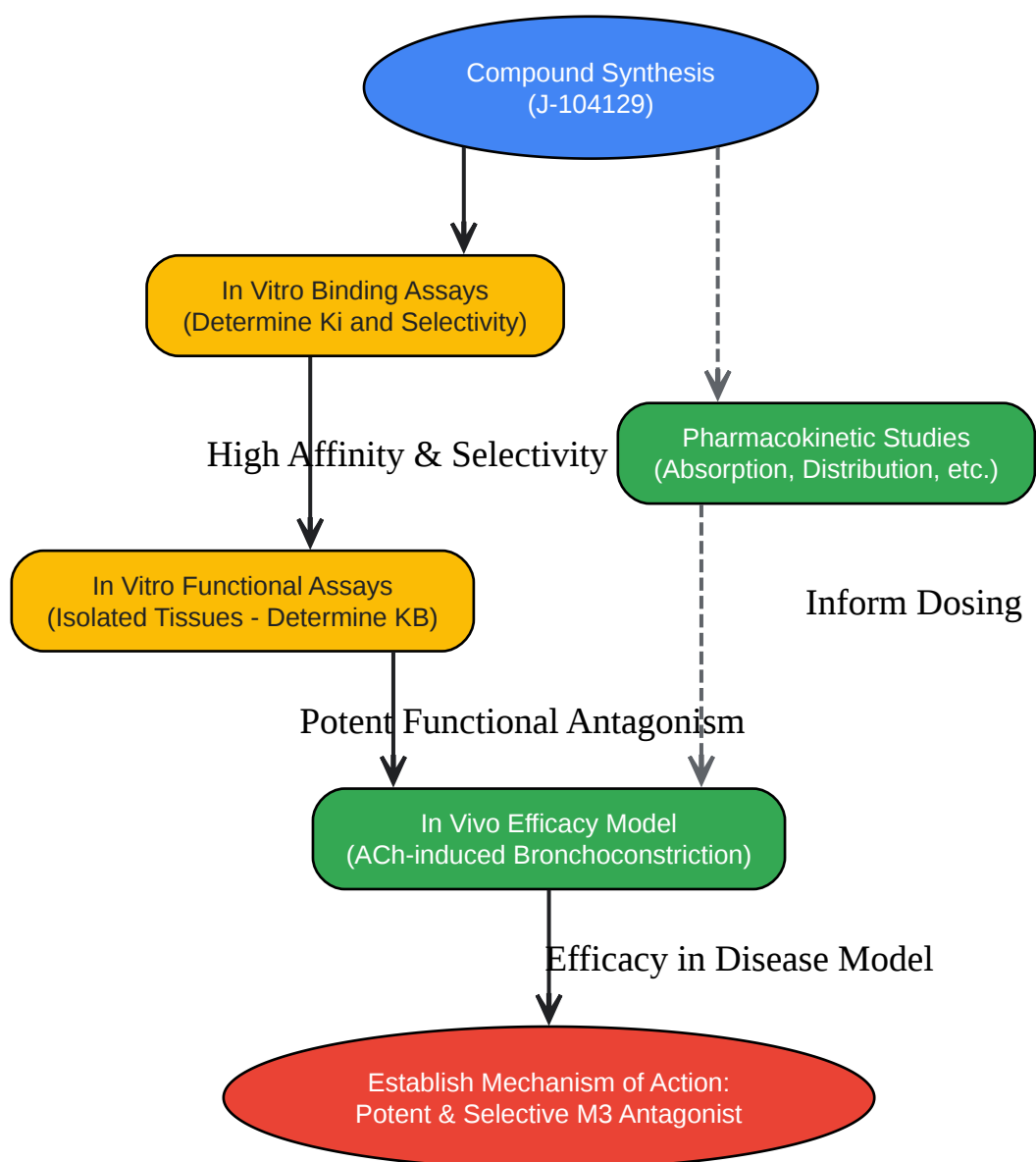
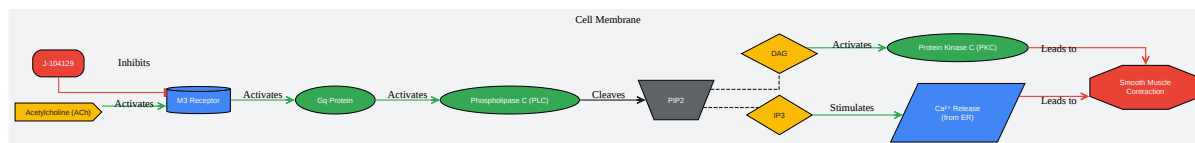
Table 2: In Vitro and In Vivo Potency of **J-104129**

Assay	Species	Parameter	Value
Isolated Trachea (M3)	Rat	KB (nM)	3.3
Right Atria (M2)	Rat	KB (nM)	170
ACh-Induced Bronchoconstriction	Rat	ED50 (mg/kg, oral)	0.58

Data sourced from references[1].

Signaling Pathway of the M3 Receptor and Inhibition by **J-104129**

The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq alpha subunit. Upon activation by acetylcholine, it initiates a signaling cascade that results in smooth muscle contraction. **J-104129** blocks this pathway at the receptor level.



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References

- 1. J-104129, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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